molecular formula C22H20FNO5 B2739552 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1031961-19-9

2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2739552
CAS No.: 1031961-19-9
M. Wt: 397.402
InChI Key: DDJANUHQFVYWPP-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic organic compound featuring a dihydroisoquinoline core substituted with a 3-fluorophenyl group, a carboxylate ester linkage, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthesis, while the fluorophenyl moiety may influence electronic properties and biological interactions. This compound was synthesized via methods analogous to Reference Examples 87 and 88 in a recent European patent application, involving coupling reactions with activated intermediates such as 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO5/c1-22(2,3)29-19(25)13-28-21(27)18-12-24(15-8-6-7-14(23)11-15)20(26)17-10-5-4-9-16(17)18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJANUHQFVYWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20FNO4\text{C}_{19}\text{H}_{20}\text{FNO}_4

This structure includes a tert-butoxy group and a fluorophenyl moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have shown potent cytotoxic effects against various cancer cell lines. In particular:

  • Case Study : A related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity. The mechanism was linked to cell cycle arrest and induction of apoptosis through activation of caspases .

Anti-inflammatory Activity

Isoquinoline derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

  • Research Findings : In vitro studies revealed that derivatives showed significant inhibition of PGE2 production, suggesting potential use in treating inflammatory diseases .

The biological activity of 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G2/M phase.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.
  • Reduction of Oxidative Stress : Similar compounds have shown the ability to lower intracellular reactive oxygen species (ROS), enhancing cellular defense mechanisms against oxidative damage .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50 Value (µM)Mechanism
AnticancerIsoquinoline Derivatives1.2Cell cycle arrest, apoptosis
Anti-inflammatoryIsoquinoline DerivativesNot specifiedCOX inhibition
AntioxidantThiazolidine DerivativesNot specifiedROS reduction

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by functionalization at various positions. The tert-butoxy group plays a crucial role in enhancing solubility and stability, which is beneficial for biological assays. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

The biological activities of 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have been investigated in several studies, revealing promising results:

  • Anticancer Activity :
    • Research has shown that derivatives of isoquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Antimicrobial Properties :
    • Some isoquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Neuroprotective Effects :
    • There is emerging evidence that certain isoquinoline derivatives may offer neuroprotective benefits. They have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer efficacy of a series of isoquinoline derivatives, including those similar to 2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate . The compounds were tested against a panel of human cancer cell lines following National Cancer Institute protocols. Results indicated that several compounds exhibited high levels of cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as lead candidates for further drug development .

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing a range of isoquinoline derivatives and evaluating their antimicrobial properties against various strains of bacteria and fungi. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential use in treating infections caused by resistant strains .

Data Tables

Activity Type Compound Structure IC50 (µM) MIC (µg/mL) Target Pathway
AnticancerIsoquinoline Derivative10 - 20-Apoptosis Induction
AntimicrobialIsoquinoline Derivative-5 - 15Cell Membrane Disruption

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be analyzed based on substituent effects, synthetic pathways, and hypothesized properties. Below is a comparative analysis with key analogs referenced in the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Synthesis Method Key Hypothesized Properties
2-(Tert-butoxy)-2-oxoethyl [...]-4-carboxylate (Target) Dihydroisoquinoline 3-Fluorophenyl, Boc-protected carboxylate Coupling with Boc-activated intermediates Enhanced stability, moderate lipophilicity
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde (Ref. Ex. 114) Benzaldehyde 2,3-Difluoro, methoxyethyl-methylamino ethoxy Multi-step alkylation/amination Polar, potential for hydrogen bonding
1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (Precursor) Cyclopentane-carboxylic acid Boc-protected amino group Standard Boc-protection strategies High solubility, intermediate reactivity

Key Observations:

Fluorine substituents in both compounds may enhance electronegativity, influencing binding affinity in biological systems . The dihydroisoquinoline core in the target compound provides a rigid planar structure, contrasting with the flexible benzaldehyde backbone of Reference Example 113. This rigidity may affect molecular packing in crystallographic studies .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors Boc-protection strategies used for its precursor, suggesting moderate synthetic complexity. In contrast, Reference Example 114 requires additional steps for alkylation and amination, increasing its synthetic challenge .

The Boc group may mask reactive sites, making the compound a prodrug candidate.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?

Answer:
The synthesis of complex heterocyclic esters like this compound typically involves multi-step pathways. A common approach includes:

  • Step 1: Coupling the isoquinoline core with a fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
  • Step 2: Introducing the tert-butoxy carbonyl moiety using tert-butyl chloroformate or similar reagents under anhydrous conditions .
  • Step 3: Final esterification via Steglich or Mitsunobu conditions to link the two fragments.

Purity Control:

  • Monitor reactions using HPLC or TLC with UV visualization.
  • Purify intermediates via column chromatography (silica gel, gradient elution) and confirm final product purity using NMR (e.g., absence of proton signals from byproducts) and mass spectrometry (exact mass match) .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

  • Spectroscopy:
    • FT-IR to confirm carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester linkages.
    • ¹H/¹³C NMR for verifying substituent positions (e.g., fluorine-induced shifts in aromatic protons) .
  • Crystallography:
    • Use single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination. Refinement via SHELXL (e.g., resolving disorder in tert-butoxy groups) .
    • Validate geometric parameters (bond lengths/angles) against Cambridge Structural Database (CSD) benchmarks .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?

Answer:
Common challenges include:

  • Thermal motion in tert-butoxy groups: Apply rigid-bond restraints during refinement in SHELXL to model disorder .
  • Twinning: Use SHELXD for initial structure solution and PLATON ’s TWINCHECK to identify twinning operators. Refine with a twin law (e.g., HKLF 5 format in SHELXL) .
  • Validation: Cross-check residual density maps and R-factors (R1 < 0.05 for high-quality data) .

Advanced: What experimental designs are suitable for studying environmental fate and biodegradation?

Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab):
    • Assess hydrolysis kinetics under varying pH (e.g., 4–10) and temperatures (25–50°C).
    • Use LC-MS/MS to track degradation products.
  • Phase 2 (Ecosystem):
    • Conduct microcosm studies with soil/water matrices to evaluate biotic transformation (e.g., microbial degradation via 16S rRNA profiling).
  • Statistical Design:
    • Apply split-plot designs (like those in agricultural studies ) to isolate variables (e.g., pH vs. microbial activity).

Advanced: How can computational modeling (DFT, MD) predict reactivity and ligand interactions?

Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) for redox potential .
    • Simulate IR/NMR spectra for cross-validation with experimental data .
  • Molecular Dynamics (MD):
    • Study solvation effects (e.g., in DMSO/water) using AMBER or GROMACS to predict solubility and aggregation behavior.
  • Docking Studies:
    • Use AutoDock Vina to screen potential protein targets (e.g., kinases) based on the isoquinoline scaffold’s pharmacophore .

Advanced: How should researchers address discrepancies between theoretical and experimental data (e.g., spectral mismatches)?

Answer:

  • Root-Cause Analysis:
    • Verify synthesis pathways (e.g., unintended stereochemistry during esterification).
    • Re-examine computational parameters (e.g., solvent effects omitted in DFT) .
  • Methodological Adjustments:
    • For NMR: Use COSY and NOESY to resolve overlapping signals.
    • For XRD: Re-process data with OLEX2 to check for missed symmetry .
  • Statistical Validation:
    • Apply Student’s t-test to compare replicate measurements and identify outliers .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Lab Practices:
    • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to tert-butyl esters ).
    • Store under inert atmosphere (N₂ or Ar) to prevent hydrolysis.
  • Emergency Measures:
    • Follow GHS guidelines for chemical spills (neutralize with inert adsorbents) .

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